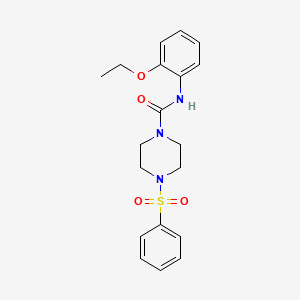
N-benzyl-2-(1-methyl-1H-pyrazol-3-yl)piperidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-2-(1-methyl-1H-pyrazol-3-yl)piperidine-1-sulfonamide, also known as BP1, is a sulfonamide compound that has gained attention in scientific research due to its potential therapeutic properties. BP1 has been studied for its ability to act as a selective inhibitor of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in cancer cells and plays a role in tumor growth and metastasis.
Mechanism of Action
N-benzyl-2-(1-methyl-1H-pyrazol-3-yl)piperidine-1-sulfonamide works by binding to the active site of CAIX, preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This leads to a decrease in extracellular pH, which inhibits tumor growth and metastasis. This compound has been shown to be highly selective for CAIX, with minimal inhibition of other carbonic anhydrase isoforms.
Biochemical and Physiological Effects:
This compound has been shown to have antitumor effects in vitro and in vivo. In cell culture studies, this compound has been shown to inhibit the growth of breast, lung, and renal cell carcinoma cells. In animal studies, this compound has been shown to decrease tumor growth and metastasis in breast and lung cancer models. This compound has also been shown to have anti-angiogenic effects, preventing the formation of new blood vessels that are necessary for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of N-benzyl-2-(1-methyl-1H-pyrazol-3-yl)piperidine-1-sulfonamide is its high selectivity for CAIX, which makes it a promising candidate for cancer therapy. Another advantage is its ability to inhibit tumor growth and metastasis in various types of cancer. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental settings. Another limitation is its potential toxicity, which needs to be further studied to determine its safety for use in humans.
Future Directions
There are several future directions for research on N-benzyl-2-(1-methyl-1H-pyrazol-3-yl)piperidine-1-sulfonamide. One direction is to study its efficacy in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to study its potential use in other types of cancer, such as pancreatic or ovarian cancer. Additionally, further studies are needed to determine the safety and toxicity of this compound in humans, and to develop more efficient synthesis methods to improve its availability for research and potential clinical use.
Synthesis Methods
N-benzyl-2-(1-methyl-1H-pyrazol-3-yl)piperidine-1-sulfonamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 1-methyl-1H-pyrazol-3-amine with 1-benzylpiperidin-4-one to form the intermediate N-benzyl-2-(1-methyl-1H-pyrazol-3-yl)piperidin-4-one. This intermediate is then treated with sulfamide to yield the final product, this compound. The purity of the final product can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Scientific Research Applications
N-benzyl-2-(1-methyl-1H-pyrazol-3-yl)piperidine-1-sulfonamide has been studied for its potential therapeutic properties in various types of cancer. CAIX is overexpressed in many types of cancer, including breast, lung, and renal cell carcinoma. Inhibition of CAIX has been shown to decrease tumor growth and metastasis. This compound has been shown to selectively inhibit CAIX, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
N-benzyl-2-(1-methylpyrazol-3-yl)piperidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-19-12-10-15(18-19)16-9-5-6-11-20(16)23(21,22)17-13-14-7-3-2-4-8-14/h2-4,7-8,10,12,16-17H,5-6,9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXWGJWALKBNEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCCN2S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5326196.png)


![(4aS*,8aR*)-6-[(2-amino-4-methylpyrimidin-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5326213.png)
![8-(2,4-difluoro-3-methoxybenzoyl)-3-methyl-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5326219.png)

![2-(1H-benzimidazol-2-yl)-3-[2-(benzyloxy)-3-methoxyphenyl]acrylonitrile](/img/structure/B5326246.png)
![4-chloro-1-methyl-N-[3-(4-morpholinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5326253.png)
![ethyl 4-[2-(benzyloxy)ethyl]-1-methyl-1,4,9-triazaspiro[5.5]undecane-9-carboxylate](/img/structure/B5326283.png)
![4-({3-[(cyclopentylamino)carbonyl]-4-ethyl-5-methyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5326291.png)


![2-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5326305.png)
